molecular formula C17H11ClF3N3O2S2 B2805371 [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate CAS No. 400074-51-3

[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate

Cat. No. B2805371
CAS RN: 400074-51-3
M. Wt: 445.86
InChI Key: ZYZKKLQMZPHEQQ-UHFFFAOYSA-N
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Description

[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a useful research compound. Its molecular formula is C17H11ClF3N3O2S2 and its molecular weight is 445.86. The purity is usually 95%.
BenchChem offers high-quality [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selinexor Synthesis

The synthesis of selinexor, an FDA-approved anticancer drug, involves a key intermediate called 3,5-bis(trifluoromethyl)benzonitrile . While not directly related to our compound, understanding the synthesis of related molecules informs drug development strategies.

Cyclam Derivatives

Although not the primary focus, the cyclam derivative (NCCH₂CH₂)₂(4-CF₃PhCH₂)₂Cyclam incorporates a trifluoromethyl group and has been characterized using various techniques, including NMR spectroscopy . This highlights the broader interest in similar compounds.

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2S2/c18-12-5-7-13(8-6-12)27-15-14(23-24-28-15)22-16(25)26-9-10-1-3-11(4-2-10)17(19,20)21/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKKLQMZPHEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate

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